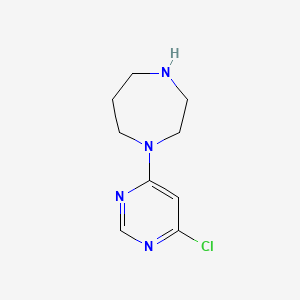

1-(6-Chloropyrimidin-4-yl)-1,4-diazepane

Description

1-(6-Chloropyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 6 and a 1,4-diazepane moiety at position 2.

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-6-9(13-7-12-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKABKNRXRMKJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane typically involves the reaction of 6-chloropyrimidin-4-ylamine with 1,4-diazepane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(6-Chloropyrimidin-4-yl)-1,4-diazepane has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is utilized in biological assays to investigate its effects on cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl]-1,4-diazepane (BB10-1733)

- Molecular Formula : C₁₆H₁₉ClN₄

- Molecular Weight : 302.8 g/mol

- Key Features: Incorporates a 4-chlorophenyl group at position 2 and a methyl group at position 6 of the pyrimidine ring.

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-1,4-diazepane hydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₄S (free base)

- Molecular Weight : 287.2 g/mol (free base)

- Key Features : The methylsulfanyl group at position 2 introduces electron-withdrawing effects, which may influence binding to enzymatic targets. The hydrochloride salt improves solubility for pharmacological testing .

Diazepane Derivatives with Aromatic Substituents

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

- Molecular Formula : C₁₄H₁₆ClN₅

- Bioactivity : Demonstrates high selectivity for 5-HT₇ serotonin receptors (Ki = 1.2 nM) and reduces repetitive behaviors in Shank3 transgenic mice, a model for autism spectrum disorder .

- Mechanistic Insight : Acts as a G-protein biased antagonist, avoiding β-arrestin recruitment, which minimizes side effects .

1-(2,4-Dichlorophenyl)-1,4-diazepane

1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane (Compound 26)

- Molecular Formula : C₂₀H₂₆ClFN₂S

Pyridine and Other Heterocyclic Analogs

1-(Pyridin-3-yl)-1,4-diazepane

- Bioactivity : Binds to nicotinic acetylcholine receptors via a conserved pharmacophore, where the diazepane ring interacts with the principal subunit and the pyridine faces the complementary subunit .

- Structural Insight : The unsubstituted pyridine ring allows for flexible binding, but chlorine or methyl groups in pyrimidine analogs enhance target specificity .

1-(Trifluoromethylpyrimidin-2-yl)-1,4-diazepane

- Molecular Formula : C₁₀H₁₃F₃N₄

- Key Features : The trifluoromethyl group increases metabolic stability and bioavailability, making it a candidate for CNS-targeted therapies .

Selectivity and Binding Affinity

Biological Activity

1-(6-Chloropyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(6-Chloropyrimidin-4-yl)-1,4-diazepane features a diazepane ring substituted with a chloropyrimidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane include:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits selective inhibition of certain kinases involved in cancer progression.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.

- Neuroprotective Effects : The diazepane structure suggests potential interactions with neurotransmitter systems.

The biological effects of 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane are primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may inhibit specific kinases such as casein kinase 1 (CSK1), which is implicated in various signaling pathways related to cancer and inflammation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on hematological cancers, 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane was shown to inhibit cell proliferation in vitro. The IC50 values indicated significant potency against specific cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study: Anti-inflammatory Effects

Research has demonstrated that related pyrimidine derivatives exhibit notable anti-inflammatory properties by selectively inhibiting COX enzymes. The findings suggest that structural modifications can enhance the efficacy of these compounds in reducing inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane indicates that the presence of electron-withdrawing groups, such as the chlorine atom on the pyrimidine ring, enhances its biological activity. Modifications to the diazepane structure can also lead to variations in potency and selectivity against biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.